methyl 3-formyl-1H-pyrrole-2-carboxylate methyl 3-formyl-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18168331
InChI: InChI=1S/C7H7NO3/c1-11-7(10)6-5(4-9)2-3-8-6/h2-4,8H,1H3
SMILES:
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol

methyl 3-formyl-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC18168331

Molecular Formula: C7H7NO3

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-formyl-1H-pyrrole-2-carboxylate -

Specification

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
IUPAC Name methyl 3-formyl-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C7H7NO3/c1-11-7(10)6-5(4-9)2-3-8-6/h2-4,8H,1H3
Standard InChI Key WNFQCUUYLLQLGH-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=CN1)C=O

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The core structure of methyl 3-formyl-1H-pyrrole-2-carboxylate consists of a five-membered pyrrole ring substituted with a formyl (-CHO) group at position 3 and a methyl ester (-COOCH₃) at position 2. This arrangement creates a polarized electronic environment, with the formyl group acting as an electrophilic site and the ester moiety providing steric and electronic modulation. The compound’s InChIKey (WNFQCUUYLLQLGH-UHFFFAOYSA-N) and Canonical SMILES (COC(=O)C1=C(C=CN1)C=O) provide unambiguous identifiers for its connectivity and stereochemical features.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₇H₇NO₃
Molecular Weight153.14 g/mol
IUPAC NameMethyl 3-formyl-1H-pyrrole-2-carboxylate
InChIKeyWNFQCUUYLLQLGH-UHFFFAOYSA-N
PubChem CID152290474

Synthetic Methodologies

Conventional Routes

While detailed synthetic protocols for methyl 3-formyl-1H-pyrrole-2-carboxylate are sparingly documented, its preparation likely involves functionalization of pre-existing pyrrole scaffolds. Two plausible strategies include:

  • Direct Formylation: Introducing the formyl group via Vilsmeier-Haack reaction conditions, where phosphoryl chloride (POCl₃) and dimethylformamide (DMF) facilitate electrophilic substitution at position 3 of a methyl pyrrole-2-carboxylate precursor.

  • Multi-Step Assembly: Constructing the pyrrole ring through Paal-Knorr synthesis using γ-diketones and ammonia, followed by sequential esterification and formylation steps.

Challenges and Optimization

The electron-rich nature of the pyrrole ring complicates selective formylation, often necessitating protective group strategies to avoid over-substitution. Additionally, the ester group’s sensitivity to hydrolysis under acidic or basic conditions requires careful control of reaction pH and temperature.

Chemical Reactivity and Mechanistic Insights

Electrophilic Reactivity

The formyl group at position 3 renders the compound highly reactive toward nucleophiles. For example, in Knoevenagel condensations, the aldehyde participates in carbon-carbon bond formation with active methylene compounds, yielding α,β-unsaturated derivatives. Similarly, the formyl group can undergo Schiff base formation with primary amines, a reaction pivotal in synthesizing imine-linked coordination polymers or pharmaceutical intermediates.

Ester Group Transformations

The methyl carboxylate at position 2 can undergo hydrolysis to yield the corresponding carboxylic acid, which may further decarboxylate under thermal conditions. Alternatively, transesterification reactions with higher alcohols enable the synthesis of diverse ester analogs.

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsProduct
Knoevenagel CondensationMalononitrile, piperidine3-(Dicyanomethylene)pyrrole-2-carboxylate
HydrolysisNaOH (aq.), reflux3-Formyl-1H-pyrrole-2-carboxylic acid
Reductive AminationBenzylamine, NaBH₃CN3-(Benzylaminomethyl)pyrrole-2-carboxylate

Physicochemical Properties

Solubility and Stability

Methyl 3-formyl-1H-pyrrole-2-carboxylate exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but limited solubility in water. The compound is sensitive to prolonged exposure to light and moisture, necessitating storage under inert atmospheres at low temperatures.

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ester) and ~1660 cm⁻¹ (C=O stretch of aldehyde).

  • NMR (¹H): Resonances at δ 9.8–10.2 ppm (aldehyde proton), δ 7.1–7.3 ppm (pyrrole β-protons), and δ 3.8–3.9 ppm (methyl ester protons).

Applications in Scientific Research

Pharmaceutical Development

Pyrrole derivatives are extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties. Methyl 3-formyl-1H-pyrrole-2-carboxylate serves as a precursor for synthesizing N-heterocyclic carbene complexes, which exhibit potent activity against Staphylococcus aureus and Escherichia coli. Additionally, its Schiff base derivatives have shown promise in inhibiting tyrosine kinases implicated in cancer progression.

Materials Science

In organic electronics, this compound’s conjugated π-system and electron-withdrawing groups make it a candidate for organic semiconductors. Derivatives incorporating thiophene or phenyl groups have been explored in bulk heterojunction solar cells, achieving power conversion efficiencies of up to 8.2% .

Catalysis and Coordination Chemistry

The aldehyde and ester functionalities enable the compound to act as a ligand in transition metal complexes. For instance, copper(II) complexes derived from methyl 3-formyl-1H-pyrrole-2-carboxylate demonstrate enhanced catalytic activity in Ullmann coupling reactions, facilitating aryl-ether bond formation under mild conditions.

Emerging Research and Future Directions

Bioconjugation Strategies

Recent studies highlight the compound’s utility in site-specific protein labeling. The aldehyde group selectively reacts with hydrazide-modified biomolecules, enabling the development of antibody-drug conjugates (ADCs) with improved therapeutic indices.

Computational Modeling

Density functional theory (DFT) calculations predict that methyl 3-formyl-1H-pyrrole-2-carboxylate adopts a planar conformation, with partial positive charge localization at the formyl carbon (Mulliken charge: +0.32 e). This insight guides the design of derivatives with tailored electronic properties for optoelectronic applications.

Environmental Impact

Efforts to synthesize the compound via green chemistry protocols, such as using ionic liquid solvents or photocatalytic formylation, aim to reduce reliance on hazardous reagents like POCl₃.

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